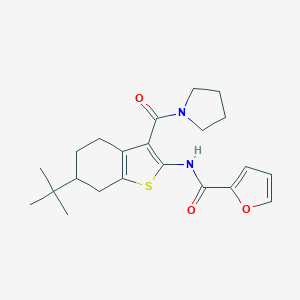![molecular formula C13H11N4O2+ B289498 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium (NBM) is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Mechanism of Action
The mechanism of action of 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium is not fully understood, but studies have suggested that the compound may interact with DNA and RNA, leading to the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium has a number of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and act as a fluorescent probe for the detection of DNA and RNA. The compound has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium is its potential as a fluorescent probe for the detection of DNA and RNA, which could be useful in a variety of research applications. However, the compound has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium, including its potential as an antitumor agent, its use as a fluorescent probe for the detection of DNA and RNA, and its potential applications in the treatment of bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its potential as a therapeutic agent. Additionally, the development of new synthesis methods for 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium could lead to the production of more potent and effective compounds.
Synthesis Methods
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium can be synthesized using a variety of methods, including the reaction between 4-nitro-1H-benzimidazole and 2-chloromethylpyridine hydrochloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 4-nitro-1H-benzimidazole and 2-bromomethylpyridine, followed by the reduction of the intermediate with lithium aluminum hydride.
Scientific Research Applications
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of DNA and RNA. The compound has also been investigated for its potential as an antitumor agent, with studies showing its ability to induce apoptosis in cancer cells.
properties
Molecular Formula |
C13H11N4O2+ |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
4-nitro-2-(pyridin-1-ium-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11N4O2/c18-17(19)11-6-4-5-10-13(11)15-12(14-10)9-16-7-2-1-3-8-16/h1-8H,9H2,(H,14,15)/q+1 |
InChI Key |
YYKHYAMLOLMVJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)

![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)